molecular formula C12H13N B15337663 6-Ethyl-2-methylquinoline CAS No. 75403-23-5

6-Ethyl-2-methylquinoline

Cat. No.: B15337663
CAS No.: 75403-23-5
M. Wt: 171.24 g/mol
InChI Key: RJDKHMUUFKNIBW-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of nitrogen in the quinoline ring imparts unique chemical properties, making these compounds valuable in various fields .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Concentrated nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Nitroquinolines, halogenated quinolines.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In antimalarial applications, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .

Properties

CAS No.

75403-23-5

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6-ethyl-2-methylquinoline

InChI

InChI=1S/C12H13N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h4-8H,3H2,1-2H3

InChI Key

RJDKHMUUFKNIBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2)C

Origin of Product

United States

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